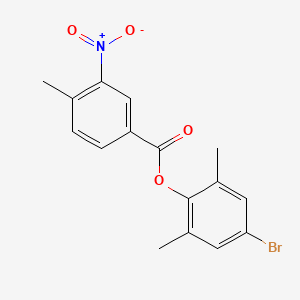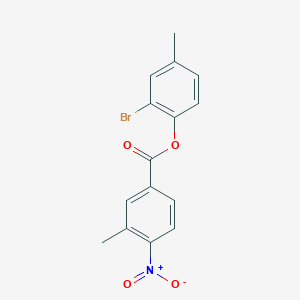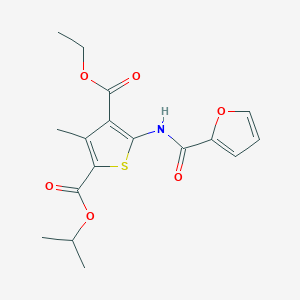![molecular formula C19H12Cl2O6 B3478621 ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate](/img/structure/B3478621.png)
ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate, also known as DCFBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate is a substrate for cathepsin B, which cleaves the ester bond between the chromene and benzoyl groups. The cleavage of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate results in the release of a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the activity of cathepsin B, which is overexpressed in several types of cancer.
Biochemical and Physiological Effects:
ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has been shown to be non-toxic to cells and animals at concentrations used in scientific research. The cleavage of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate by cathepsin B results in the release of a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity is proportional to the activity of cathepsin B, which is overexpressed in several types of cancer.
Advantages and Limitations for Lab Experiments
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has several advantages for lab experiments, including its high yield and purity, non-toxicity to cells and animals, and ability to detect cathepsin B activity in vitro and in vivo. However, ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has limitations, including its specificity for cathepsin B and its potential interference with other proteases.
Future Directions
For ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate research include the development of more specific substrates for cathepsin B and other proteases, the optimization of imaging agents for the detection of tumors in vivo, and the application of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate in drug discovery and development. Additionally, the use of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate in combination with other imaging agents and therapeutic agents may improve the specificity and efficacy of cancer diagnosis and treatment.
Scientific Research Applications
Ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has been used in various scientific research applications, including the development of fluorescent probes for the detection of protease activity. ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate is a substrate for cathepsin B, a lysosomal protease that is overexpressed in several types of cancer. The cleavage of ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate by cathepsin B results in the release of a fluorescent compound, which can be detected using fluorescence microscopy or flow cytometry. ethyl 7-[(3,4-dichlorobenzoyl)oxy]-2-oxo-2H-chromene-3-carboxylate has also been used in the development of imaging agents for the detection of tumors in vivo.
properties
IUPAC Name |
ethyl 7-(3,4-dichlorobenzoyl)oxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O6/c1-2-25-18(23)13-7-10-3-5-12(9-16(10)27-19(13)24)26-17(22)11-4-6-14(20)15(21)8-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYGQOVIOSXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478543.png)
![2-isopropyl-5-methylphenyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B3478549.png)
![2,4-dichlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478554.png)

![ethyl 5-ethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478582.png)
![ethyl 4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478585.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-phenylpropanoate](/img/structure/B3478595.png)

![4-[(benzyloxy)carbonyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B3478613.png)
![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl pivalate](/img/structure/B3478623.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3478631.png)


![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-nitrobenzoate](/img/structure/B3478648.png)